molecular formula C21H19NO5 B2985477 (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate CAS No. 622794-16-5

(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Cat. No. B2985477
CAS RN: 622794-16-5
M. Wt: 365.385
InChI Key: AEEGMAALJWKTOQ-FHTUUITISA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The benzofuran ring system is aromatic, which would contribute to the stability of the molecule. The methoxy group and the dimethylcarbamate group would likely have an impact on the polarity and reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the benzofuran ring and the methoxy group could impact its solubility, while the carbamate group could influence its reactivity .

Scientific Research Applications

Photodynamic Therapy Applications

  • Photodynamic Therapy : A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of new zinc phthalocyanine derivatives, highlighting their potential use as Type II photosensitizers in photodynamic therapy for cancer treatment, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Synthesis and Catalysis

  • Enantioselective C-C Bond Formation : Li and Davies (2010) describe a rhodium-catalyzed reaction involving methyl phenyldiazoacetate or methyl styryldiazoacetate with racemic allyl alcohols, producing tertiary alpha-hydroxycarboxylate derivatives with two adjacent quaternary centers. This process highlights the potential for stereoselective synthesis in organic chemistry (Li & Davies, 2010).
  • Catalysis in Organic Reactions : The work of Dahnum et al. (2019) demonstrates the use of Zeolitic Imidazole Framework ZIF-7 as a catalyst for the methoxycarbonylation of aniline with dimethyl carbonate. This study reveals the importance of catalysts like ZIF-7 in facilitating specific organic reactions (Dahnum et al., 2019).

Synthesis of Novel Compounds

  • Synthesis of Novel Derivatives : A research by Gabriele et al. (2006) presents the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, illustrating the exploration of new compounds with potential applications in various fields of chemistry and material science (Gabriele et al., 2006).

Pharmaceutical Research

  • Protein-Tyrosine Kinase Inhibitors : In the study by Li et al. (2017), the synthesis and activity evaluation of new 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives as protein-tyrosine kinase inhibitors are discussed. This highlights the compound's potential in the development of new pharmaceuticals (Li et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, and is typically discussed in the context of drug molecules. Without specific information, it’s not possible to provide a mechanism of action for this compound .

Future Directions

Future research on this compound could involve exploring its synthesis, investigating its reactivity, studying its physical and chemical properties, and potentially exploring its biological activity if relevant .

properties

IUPAC Name

[(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-22(2)21(24)26-15-11-12-16-19(13-15)27-18(20(16)23)10-6-8-14-7-4-5-9-17(14)25-3/h4-13H,1-3H3/b8-6+,18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEGMAALJWKTOQ-FHTUUITISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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